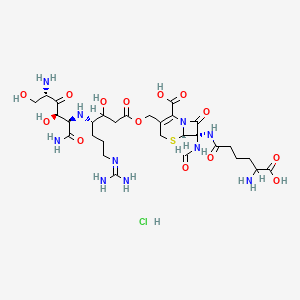

Antibiotic tan-592B

Description

Properties

CAS No. |

99685-75-3 |

|---|---|

Molecular Formula |

C29H47ClN10O14S |

Molecular Weight |

827.3 g/mol |

IUPAC Name |

(6R,7S)-7-[(5-amino-5-carboxypentanoyl)amino]-3-[[(4S)-4-[[(2R,3R,5S)-1,5-diamino-3,6-dihydroxy-1,4-dioxohexan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C29H46N10O14S.ClH/c30-13(24(48)49)3-1-5-17(43)38-29(36-11-41)26(52)39-20(25(50)51)12(10-54-27(29)39)9-53-18(44)7-16(42)15(4-2-6-35-28(33)34)37-19(23(32)47)22(46)21(45)14(31)8-40;/h11,13-16,19,22,27,37,40,42,46H,1-10,30-31H2,(H2,32,47)(H,36,41)(H,38,43)(H,48,49)(H,50,51)(H4,33,34,35);1H/t13?,14-,15-,16?,19+,22+,27+,29-;/m0./s1 |

InChI Key |

FQWMHKOCOXEZJI-FROSJRLKSA-N |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@](C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)CC([C@H](CCCN=C(N)N)N[C@H]([C@H](C(=O)[C@H](CO)N)O)C(=O)N)O.Cl |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)CC(C(CCCN=C(N)N)NC(C(C(=O)C(CO)N)O)C(=O)N)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antibiotic tan-592B; Cephabacin F5 hydrochloride; TAN-592B; TAN 592B; TAN592B; |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Antibiotic TAN-592B: A Search for Its Origins and Isolation

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the discovery, isolation, and biological characterization of the antibiotic designated as TAN-592B remains elusive. This in-depth technical guide serves to document the current state of knowledge and the significant information gaps surrounding this compound.

While the chemical identity of TAN-592B is established, with a molecular formula of C29H47ClN10O14S and a precise IUPAC name, the foundational scientific data typically associated with the discovery of a new antibiotic is not publicly available. This includes critical information for researchers and drug development professionals, such as the producing microorganism, the specific fermentation conditions required for its biosynthesis, and the detailed protocols for its isolation and purification.

Chemical and Physical Properties

A summary of the known chemical data for Antibiotic TAN-592B is presented below. This information is derived from chemical databases and does not originate from primary research literature describing its discovery.

| Property | Value |

| Molecular Formula | C29H47ClN10O14S |

| Exact Mass | 826.2682 g/mol |

| IUPAC Name | (6R,7S)-7-[[(2S)-5-amino-5-oxopentanoyl]amino]-3-[[(4S)-4-[[(2R,3R,5S)-1,5-diamino-3,6-dihydroxy-1,4-dioxohexan-2-yl]amino]-7-guanidino-3-hydroxyheptanoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

The Uncharted Path of Discovery and Isolation

A critical component of any new antibiotic's technical profile is the methodology of its discovery and isolation. This typically involves a multi-stage process, from the initial screening of microbial sources to the final purification of the active compound. The absence of this information for TAN-592B presents a significant hurdle for the scientific community.

A generalized workflow for the discovery and isolation of a novel antibiotic is presented below. It is important to note that this is a hypothetical pathway and does not represent the specific, and currently unknown, process for TAN-592B.

Figure 1. A generalized workflow for the discovery and isolation of a novel antibiotic. This diagram illustrates the typical stages, from initial screening of microorganisms to the final characterization of the purified compound.

Biological Activity: An Unanswered Question

The biological activity of an antibiotic is paramount to its potential clinical utility. Key data, such as the Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria, are essential for understanding its spectrum of activity and potency. At present, no peer-reviewed studies detailing the antimicrobial activity of TAN-592B are available.

Conclusion and Future Directions

The current body of public knowledge on this compound is limited to its chemical structure. The lack of information regarding its biological origin, production, and antimicrobial properties suggests that "TAN-592B" may be an internal research designation that was not pursued to publication, a compound that was patented but not extensively studied, or a substance that has been misidentified in public databases.

For researchers and drug development professionals interested in this molecule, the primary path forward would be to attempt to locate the original patent or scientific disclosure that first mentioned "TAN-592B." Without this foundational information, any further investigation into its properties and potential applications would require a de novo discovery and characterization effort. The scientific community awaits the disclosure of the primary research that would bring the story of TAN-592B to light.

Unveiling the Terrestrial Origins of the TAN-592B Producer, Streptomyces sp. S-1009

A deep dive into the natural provenance of the microorganism responsible for producing the bioactive compound TAN-592B reveals its roots in the soil microbiome. This technical guide synthesizes the available information on the isolation and characteristics of the producing organism, Streptomyces sp. S-1009, providing a resource for researchers and drug development professionals.

The quest for novel therapeutic agents has frequently led scientists to the rich microbial diversity of the earth's soils. It is from this environment that the producer of TAN-592B, a strain designated Streptomyces sp. S-1009, was first isolated. While specific details regarding the precise geographical location of the soil sample from which Streptomyces sp. S-1009 was obtained are not extensively documented in publicly available literature, the organism belongs to the genus Streptomyces, which are ubiquitously found in soil and are renowned for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.[1][2]

Isolation and Cultivation of Streptomyces sp. S-1009

The isolation of Streptomyces species from soil is a well-established practice in microbiology, typically involving a series of steps designed to select for these filamentous bacteria while inhibiting the growth of other microorganisms.

Experimental Protocol: Isolation of Streptomyces from Soil

A generalized protocol for the isolation of Streptomyces from soil samples, adaptable for the potential isolation of strains like S-1009, is outlined below. This protocol is a composite of standard methods described in the scientific literature.[3][4][5]

1. Sample Collection and Pretreatment:

-

Collect soil samples from a depth of 10-20 cm to minimize surface contamination.

-

Air-dry the soil sample at room temperature for 5-7 days. This step helps to reduce the number of vegetative bacterial cells, thereby enriching for spore-forming actinomycetes like Streptomyces.

-

Optionally, the dried soil can be treated with calcium carbonate (CaCO₃) to raise the pH, which can favor the growth of Streptomyces over fungi.

2. Serial Dilution and Plating:

-

Suspend 1 gram of the pretreated soil in 9 mL of sterile distilled water or a suitable buffer to create a 10⁻¹ dilution.

-

Vortex the suspension vigorously to ensure thorough mixing.

-

Perform a series of ten-fold serial dilutions (10⁻² to 10⁻⁶) in sterile water.

-

Plate 100 µL of the higher dilutions (typically 10⁻⁴ to 10⁻⁶) onto selective agar media.

3. Selective Media and Incubation:

-

Starch Casein Agar (SCA): A commonly used medium for the isolation of Streptomyces. Its composition is detailed in Table 1.

-

Humic Acid-Vitamin Agar: Another selective medium that can be employed.

-

Supplement the media with antifungal agents such as cycloheximide or nystatin, and antibacterial agents like nalidixic acid to inhibit the growth of fungi and other bacteria, respectively.[4][6]

-

Incubate the plates at 28-30°C for 7-14 days.

4. Identification of Streptomyces Colonies:

-

Streptomyces colonies are typically small, dry, chalky, and often adhere firmly to the agar surface. They exhibit a characteristic earthy odor due to the production of geosmin.

-

Microscopic examination will reveal the presence of filamentous branching hyphae, characteristic of the genus.

| Component | Amount (g/L) |

| Soluble Starch | 10.0 |

| Casein (vitamin-free) | 1.0 |

| Potassium Nitrate (KNO₃) | 2.0 |

| Sodium Chloride (NaCl) | 2.0 |

| Potassium Phosphate (K₂HPO₄) | 2.0 |

| Magnesium Sulfate (MgSO₄·7H₂O) | 0.05 |

| Calcium Carbonate (CaCO₃) | 0.02 |

| Ferrous Sulfate (FeSO₄·7H₂O) | 0.01 |

| Agar | 18.0 |

| Distilled Water | 1 L |

| Table 1: Composition of Starch Casein Agar (SCA) for Streptomyces Isolation. |

Fermentation for TAN-592B Production

Once isolated and purified, Streptomyces sp. S-1009 is cultivated under specific fermentation conditions to induce the production of TAN-592B. While the precise, optimized fermentation parameters for this specific strain are proprietary, a general approach for secondary metabolite production from Streptomyces can be described.

Experimental Protocol: Shake Flask Fermentation

1. Seed Culture Preparation:

-

Inoculate a loopful of a pure culture of Streptomyces sp. S-1009 from an agar plate into a 50 mL flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 2-3 days until good growth is observed.

2. Production Culture:

-

Inoculate a production medium with the seed culture (typically a 5-10% v/v inoculum). Production media are often complex and formulated to enhance secondary metabolite production. A representative production medium composition is shown in Table 2.

-

Incubate the production flasks under the same conditions as the seed culture for 7-10 days.

3. Monitoring and Extraction:

-

Monitor the production of TAN-592B periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Extract TAN-592B from the culture broth and/or mycelium using an appropriate organic solvent.

| Component | Amount (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Peptone | 5.0 |

| Yeast Extract | 5.0 |

| Soybean Meal | 5.0 |

| CaCO₃ | 2.0 |

| Trace Salt Solution | 1 mL/L |

| Table 2: Example of a Production Medium for Streptomyces Fermentation. |

Biosynthetic Pathway of TAN-592B

The biosynthetic pathway of TAN-592B in Streptomyces sp. S-1009 has not been fully elucidated in the available scientific literature. However, based on the chemical structure of related compounds produced by Streptomyces, it is likely synthesized through a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS) pathway, or a hybrid of the two. These pathways are responsible for the assembly of a wide variety of complex natural products in actinobacteria.

The identification and characterization of the biosynthetic gene cluster (BGC) responsible for TAN-592B production would involve genomic sequencing of Streptomyces sp. S-1009 and subsequent bioinformatic analysis to identify the relevant PKS/NRPS genes. Gene knockout and heterologous expression studies would then be required to confirm the function of the identified gene cluster.

Figure 1: A generalized experimental workflow for the isolation, fermentation, and analysis of a TAN-592B producing Streptomyces strain.

References

- 1. Streptomyces - Wikipedia [en.wikipedia.org]

- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Streptomyces species from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One [journals.plos.org]

- 5. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure Elucidation of Bioactive Molecules

Disclaimer: Information regarding the chemical structure elucidation of a compound designated "TAN-592B" is not publicly available. This document serves as a comprehensive template, illustrating the required data presentation, experimental protocols, and visualizations for such a task. The well-characterized anticancer agent, Paclitaxel (Taxol), is used as a model compound for this purpose.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the methodologies and data interpretation involved in determining the chemical structure of a complex natural product.

Introduction to Structure Elucidation

The determination of the precise three-dimensional arrangement of atoms in a molecule is a critical step in drug discovery and development. This process, known as structure elucidation, relies on a combination of sophisticated analytical techniques to piece together the molecular puzzle. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

This document outlines the systematic approach to elucidating the structure of a complex diterpenoid, using Paclitaxel as a case study.

Data Presentation

Quantitative data from spectroscopic and spectrometric analyses are summarized below for clear comparison and interpretation.

NMR Spectroscopic Data for Paclitaxel

The following tables present the ¹H and ¹³C NMR chemical shift assignments for Paclitaxel, recorded in deuterated chloroform (CDCl₃) at 500 MHz.[1][2][3]

Table 1: ¹H NMR Data for Paclitaxel (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.68 | d | 7.1 |

| 3 | 3.81 | d | 7.1 |

| 4 | 4.98 | dd | 9.5, 2.2 |

| 5 | 6.28 | t | 8.9 |

| 6α | 1.89 | ddd | 14.3, 9.5, 2.2 |

| 6β | 2.55 | ddd | 14.3, 9.5, 6.7 |

| 7 | 4.41 | m | |

| 10 | 6.22 | s | |

| 13 | 4.95 | t | 8.3 |

| 14α | 2.24 | m | |

| 14β | 2.39 | m | |

| 16 | 1.14 | s | |

| 17 | 1.24 | s | |

| 18 | 1.93 | s | |

| 19 | 1.68 | s | |

| 2' | 4.79 | d | 2.5 |

| 3' | 5.79 | dd | 9.0, 2.5 |

| 4-OAc | 2.24 | s | |

| 10-OAc | 2.14 | s | |

| 2-OBz (ortho) | 8.12 | d | 7.3 |

| 2-OBz (meta) | 7.51 | t | 7.3 |

| 2-OBz (para) | 7.62 | t | 7.3 |

| 3'-Ph (ortho) | 7.49 | d | 7.3 |

| 3'-Ph (meta) | 7.39 | t | 7.3 |

| 3'-Ph (para) | 7.34 | t | 7.3 |

| 3'-NHBz (ortho) | 7.76 | d | 7.3 |

| 3'-NHBz (meta) | 7.43 | t | 7.3 |

| 3'-NHBz (para) | 7.52 | t | 7.3 |

Table 2: ¹³C NMR Data for Paclitaxel (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 79.1 |

| 2 | 75.1 |

| 3 | 45.7 |

| 4 | 81.1 |

| 5 | 84.4 |

| 6 | 35.6 |

| 7 | 72.1 |

| 8 | 58.6 |

| 9 | 203.8 |

| 10 | 75.6 |

| 11 | 133.7 |

| 12 | 142.1 |

| 13 | 72.5 |

| 14 | 35.7 |

| 15 | 43.2 |

| 16 | 21.9 |

| 17 | 26.8 |

| 18 | 14.8 |

| 19 | 9.6 |

| 20 | 76.5 |

| 2' | 73.2 |

| 3' | 55.1 |

| 4-OAc (CH₃) | 20.9 |

| 4-OAc (C=O) | 170.4 |

| 10-OAc (CH₃) | 21.2 |

| 10-OAc (C=O) | 169.9 |

| 2-OBz (C=O) | 167.0 |

| 2-OBz (C1) | 129.2 |

| 2-OBz (C2,6) | 130.2 |

| 2-OBz (C3,5) | 128.7 |

| 2-OBz (C4) | 133.6 |

| 3'-Ph (C1) | 138.1 |

| 3'-Ph (C2,6) | 126.5 |

| 3'-Ph (C3,5) | 128.8 |

| 3'-Ph (C4) | 128.5 |

| 3'-NHBz (C=O) | 167.0 |

| 3'-NHBz (C1) | 133.8 |

| 3'-NHBz (C2,6) | 127.1 |

| 3'-NHBz (C3,5) | 128.7 |

| 3'-NHBz (C4) | 131.8 |

Mass Spectrometry Data for Paclitaxel

High-resolution mass spectrometry (HRMS) established the molecular formula of Paclitaxel as C₄₇H₅₁NO₁₄.[4] Tandem mass spectrometry (MS/MS) experiments provided key structural fragments.

Table 3: Key Mass Spectrometry Fragments for Paclitaxel

| m/z | Ion | Proposed Fragment |

| 854.3 | [M+H]⁺ | Protonated molecule |

| 876.3 | [M+Na]⁺ | Sodiated molecule |

| 569.2 | [M+H - C₁₆H₁₅NO₃]⁺ | Loss of the C13 side chain |

| 551.2 | [M+H - C₁₆H₁₅NO₃ - H₂O]⁺ | Loss of side chain and water |

| 509.2 | [M+H - C₁₆H₁₅NO₃ - CH₃COOH]⁺ | Loss of side chain and acetic acid |

| 286.1 | [C₁₆H₁₆NO₃]⁺ | C13 side chain fragment |

| 105.0 | [C₇H₅O]⁺ | Benzoyl cation |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of purified Paclitaxel was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 16.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 1024.

-

-

Data Processing: Free Induction Decays (FIDs) were processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually. Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A 1 mg/mL stock solution of Paclitaxel was prepared in methanol. This was further diluted to 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid for positive ion mode analysis.

-

Instrumentation: Analysis was performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Full Scan MS Acquisition (Positive Ion Mode):

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

-

Tandem MS (MS/MS) Acquisition:

-

The [M+H]⁺ ion (m/z 854.3) was selected as the precursor ion.

-

Collision-induced dissociation (CID) was performed using argon as the collision gas.

-

Collision energy was ramped from 15 to 40 eV to generate a rich fragmentation spectrum.

-

Visualizations

Diagrams illustrating workflows and logical relationships are provided below using the Graphviz DOT language.

Structure Elucidation Workflow

The following diagram outlines the systematic process followed for the structure elucidation of Paclitaxel.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of the protonated Paclitaxel molecule in MS/MS analysis.

References

An In-depth Technical Guide to the TAN-592B Biosynthetic Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN-592B, also known as Cephabacin F5, is a member of the cephabacin family of β-lactam antibiotics. Produced by the bacterium Lysobacter lactamgenus, these compounds exhibit a broad spectrum of antibacterial activity. This technical guide provides a comprehensive overview of the biosynthetic pathway of TAN-592B and the organization of its corresponding gene cluster. It details the key enzymatic steps, the genetic architecture of the biosynthetic locus, and methodologies for the study of this pathway. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology.

Introduction

The cephabacins are a group of cephem-type β-lactam antibiotics produced by Lysobacter lactamgenus. They are characterized by a cephem nucleus and an oligopeptide side chain attached at the C-3' position. The cephabacins are categorized into two main groups: the F group and the H group. TAN-592B belongs to the F group, which is distinguished by the presence of a formylamino substituent at the C-7 position of the cephem nucleus. This structural feature confers high resistance to hydrolysis by various β-lactamases, making the F-group cephabacins, including TAN-592B, promising candidates for further antibiotic development.

The biosynthesis of cephabacins shares its early steps with other well-known β-lactam antibiotics like penicillin and cephalosporin, originating from the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. The genetic determinants for the biosynthesis of these complex molecules are organized in a contiguous gene cluster, a common feature in microbial secondary metabolism.

The TAN-592B Biosynthetic Pathway

The biosynthesis of TAN-592B can be divided into three main stages: the formation of the core cephem nucleus, the assembly of the C-3' side chain, and the modification of the cephem nucleus, including the characteristic C-7 formylation.

Formation of the Cephem Nucleus

The initial steps in the biosynthesis of the cephem nucleus are conserved among β-lactam antibiotic producers.

-

Tripeptide Formation: The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), ACV synthetase (PcbAB), which condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

-

Bicyclic Ring Formation: The tripeptide is then cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.

-

Epimerization: Isopenicillin N epimerase (CefD) catalyzes the conversion of the L-α-aminoadipyl side chain of isopenicillin N to the D-configuration, yielding penicillin N.

-

Ring Expansion: Deacetoxycephalosporin C synthase (DAOCS), encoded by the cefE gene, catalyzes the oxidative expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).

Assembly of the C-3' Side Chain

The complex oligopeptide side chain of TAN-592B is assembled by a multi-modular enzyme complex comprising both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules. This hybrid system is responsible for the incorporation of an acetate residue and specific amino acids, including L-arginine and L-alanine, into the side chain.

Final Tailoring Steps

The final modifications to the cephabacin scaffold to produce TAN-592B involve a series of enzymatic reactions, including the attachment of the oligopeptide side chain to the C-3' position of the cephem nucleus and the crucial formylation at the C-7 position. The enzyme responsible for this formylation has not yet been fully characterized but is a key step in the biosynthesis of the F-group cephabacins.

The TAN-592B Biosynthetic Gene Cluster

The genes encoding the enzymes for TAN-592B biosynthesis are clustered together in the genome of Lysobacter lactamgenus. A significant portion of this gene cluster, spanning approximately 45 kb, has been cloned and sequenced. The organization of the identified genes provides insights into the coordinated regulation of the biosynthetic pathway.

Table 1: Key Genes in the TAN-592B Biosynthetic Gene Cluster

| Gene | Encoded Protein | Proposed Function in TAN-592B Biosynthesis |

| pcbC | Isopenicillin N synthase (IPNS) | Catalyzes the formation of the bicyclic isopenicillin N from the linear ACV tripeptide. |

| cefE | Deacetoxycephalosporin C synthase (DAOCS) | Catalyzes the expansion of the penicillin N ring to form the cephem nucleus of deacetoxycephalosporin C. |

| cefD | Isopenicillin N epimerase | Converts the L-α-aminoadipyl side chain of isopenicillin N to the D-configuration. |

| ORF9 | Hybrid NRPS-PKS | Involved in the synthesis of the oligopeptide side chain. Contains domains for amino acid activation and acetate incorporation. |

| ORF11 | NRPS module | Part of the enzymatic machinery for side chain assembly, with specificity for L-arginine. |

Note: The functions of several other open reading frames (ORFs) within the cluster are still under investigation.

Experimental Protocols

The elucidation of the TAN-592B biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. The following section outlines general methodologies that can be adapted for the study of this and other microbial natural product pathways.

Genetic Manipulation of Lysobacter lactamgenus

Genetic manipulation of Lysobacter species is essential for gene functional analysis and pathway engineering.

-

Plasmid Transformation: Broad-host-range plasmids can be introduced into Lysobacter species via conjugation or electroporation. Plasmids from the IncQ incompatibility group, such as pSUP106, have been shown to replicate stably in Lysobacter.

-

Transposon Mutagenesis: Transposon mutagenesis is a powerful tool for generating random mutations to identify genes involved in a specific phenotype. The mini-Tn5 transposon has been successfully used in Lysobacter brunescens.

-

Gene Disruption and Heterologous Expression: Targeted gene knockouts can be achieved through homologous recombination to confirm the function of specific genes in the biosynthetic pathway. Furthermore, heterologous expression of the entire gene cluster or parts of it in a suitable host can be used to produce the compound and study the functions of individual enzymes.

Cloning and Sequencing of the Biosynthetic Gene Cluster

-

Genomic Library Construction: A cosmid or BAC library of Lysobacter lactamgenus genomic DNA can be constructed to clone large DNA fragments containing the biosynthetic gene cluster.

-

Probe Design and Screening: Degenerate PCR primers can be designed based on conserved sequences of key biosynthetic enzymes (e.g., NRPS, PKS, IPNS) to screen the genomic library for clones containing the gene cluster.

-

DNA Sequencing and Analysis: Positive clones are then sequenced using next-generation sequencing technologies. The resulting sequence is assembled and annotated to identify open reading frames (ORFs) and predict the function of the encoded proteins.

Biochemical Characterization of Enzymes

-

Heterologous Protein Expression and Purification: Individual genes from the cluster can be cloned into expression vectors (e.g., pET vectors) and overexpressed in a suitable host like E. coli. The recombinant proteins can then be purified using affinity chromatography (e.g., His-tag).

-

Enzyme Assays: The function of the purified enzymes can be confirmed through in vitro assays using the predicted substrates. For example, the activity of NRPS adenylation domains can be tested using ATP-pyrophosphate exchange assays with different amino acids to determine their substrate specificity.

Visualizations

TAN-592B Biosynthetic Pathway Overview

Caption: Overview of the TAN-592B biosynthetic pathway.

Gene Cluster Organization Workflow

Caption: Workflow for the identification and characterization of the TAN-592B gene cluster.

Conclusion and Future Perspectives

The biosynthetic pathway of TAN-592B represents a fascinating example of the intricate enzymatic machinery involved in the production of complex natural products. While significant progress has been made in identifying the core biosynthetic genes and outlining the general pathway, several areas warrant further investigation. The complete elucidation of the entire gene cluster, including the characterization of the unassigned ORFs, is a critical next step. In particular, identifying the enzyme(s) responsible for the C-7 formylation will provide key insights into the biosynthesis of the F-group cephabacins. A thorough biochemical characterization of all the enzymes in the pathway will pave the way for the chemoenzymatic synthesis of novel cephabacin analogs with improved pharmacological properties. The knowledge and tools described in this guide provide a solid foundation for future research aimed at harnessing the full potential of the TAN-592B biosynthetic pathway for the development of new and effective antibiotics.

Spectroscopic Analysis of TAN-592B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the antibiotic TAN-592B (CAS RN: 99685-75-3). Due to the limited availability of public domain data, this document focuses on predicted mass spectrometry values and outlines generalized experimental protocols for the spectroscopic analysis of such compounds.

Compound Identity

-

Name: this compound

-

CAS Number: 99685-75-3

-

Molecular Formula: C₂₉H₄₇ClN₁₀O₁₄S

-

IUPAC Name: (6R,7S)-7-(5-amino-5-carboxypentanamido)-3-((((4S)-4-(((2R,3R,5S)-1,5-diamino-3,6-dihydroxy-1,4-dioxohexan-2-yl)amino)-7-guanidino-3-hydroxyheptanoyl)oxy)methyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Spectroscopic Data

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of TAN-592B.

| Adduct | Predicted m/z |

| [M+H]⁺ | 827.2755 |

| [M+Na]⁺ | 849.2574 |

| [M+K]⁺ | 865.2314 |

| [M+NH₄]⁺ | 844.3021 |

| [M-H]⁻ | 825.2610 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest search, detailed experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for TAN-592B have not been reported in publicly accessible literature. The structural complexity of TAN-592B would necessitate a combination of advanced 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete signal assignment. IR spectroscopy would be expected to show characteristic absorptions for its various functional groups, including amides, carboxylic acids, hydroxyls, and guanidinium groups.

Experimental Protocols

The following sections describe generalized methodologies for acquiring spectroscopic data for a complex natural product like TAN-592B.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be suitable for determining the accurate mass and elemental composition of TAN-592B.

Protocol Outline:

-

Sample Preparation: A dilute solution of TAN-592B is prepared in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for ESI).

-

Infusion: The sample is introduced into the ion source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: The analyte is ionized in the ESI or MALDI source.

-

Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed chemical structure and stereochemistry of TAN-592B.

Protocol Outline:

-

Sample Preparation: A few milligrams of purified TAN-592B are dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher), including:

-

¹H NMR for proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR for carbon chemical shifts.

-

2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

-

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals and determine the final structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in TAN-592B.

Protocol Outline:

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel natural product like TAN-592B.

In Vitro Antibacterial Activity of Taniborbactam (TAN-592B): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taniborbactam, formerly known as TAN-592B and VNRX-5133, is a novel, broad-spectrum β-lactamase inhibitor. It is important to note that taniborbactam does not possess intrinsic antibacterial activity.[1][2] Its primary function is to restore the efficacy of β-lactam antibiotics against bacteria that have developed resistance through the production of β-lactamase enzymes. Taniborbactam is distinguished by its ability to inhibit a wide range of these enzymes, spanning all four Ambler classes: A, B, C, and D, including both serine-β-lactamases and metallo-β-lactamases.[1][3][4] This technical guide provides an in-depth overview of the in vitro activity of taniborbactam, focusing on its potentiation of cefepime, its primary partner antibiotic in clinical development.

Mechanism of Action: β-Lactamase Inhibition

The primary mechanism by which taniborbactam facilitates antibacterial activity is through the inhibition of β-lactamase enzymes. These enzymes, produced by resistant bacteria, hydrolyze the β-lactam ring of antibiotics like cefepime, rendering them inactive. Taniborbactam binds to the active site of these enzymes, preventing the degradation of the partner antibiotic. This allows the β-lactam antibiotic to successfully bind to its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death. Taniborbactam acts as a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases.[2]

In Vitro Potentiation of Cefepime Activity

The in vitro efficacy of taniborbactam is demonstrated by its ability to significantly reduce the Minimum Inhibitory Concentrations (MICs) of cefepime against a wide array of multidrug-resistant Gram-negative bacteria.

Table 1: In Vitro Activity of Cefepime-Taniborbactam against Enterobacterales

| Organism | β-Lactamase Profile | Cefepime MIC (µg/mL) | Cefepime + Taniborbactam (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| E. coli | KPC-3 | 128 | 4 | 32 |

| E. coli | CTX-M-15 | >128 | 0.125 | >1024 |

| K. pneumoniae | KPC-2 | 64 | 1 | 64 |

| K. pneumoniae | NDM-1 | >128 | 2 | >64 |

| E. cloacae | AmpC | 32 | 0.5 | 64 |

| Enterobacterales (n=101) | ESBLs | MIC₉₀: 256 | MIC₉₀: 1 | 256 |

Data compiled from multiple sources.[2][5]

Table 2: In Vitro Activity of Cefepime-Taniborbactam against Pseudomonas aeruginosa

| Organism | Resistance Profile | Cefepime MIC (µg/mL) | Cefepime + Taniborbactam (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| P. aeruginosa | Carbapenem-Resistant (CRPA) | MIC₉₀: >64 | MIC₉₀: 16 | ≥4 |

| P. aeruginosa (n=28) | ESBLs | MIC₉₀: 128 | MIC₉₀: 16 | 8 |

Data compiled from multiple sources.[5]

Experimental Protocols

The determination of the in vitro activity of cefepime-taniborbactam is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C.

-

Colonies are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

Preparation of Antimicrobial Solutions:

-

Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well of the microtiter plates containing the antimicrobial dilutions.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of cefepime in the presence of a fixed concentration of taniborbactam that completely inhibits visible bacterial growth.

-

Conclusion

Taniborbactam (TAN-592B) is a potent, broad-spectrum β-lactamase inhibitor with no inherent antibacterial properties. Its significant clinical potential lies in its ability to restore the in vitro activity of β-lactam antibiotics, such as cefepime, against a wide range of multidrug-resistant Gram-negative bacteria. The data presented in this guide underscore the consistent and substantial reduction in cefepime MICs when combined with taniborbactam, highlighting its promise as a valuable agent in combating antimicrobial resistance. The standardized broth microdilution method provides a reliable framework for the continued evaluation of this and other novel β-lactamase inhibitor combinations.

References

- 1. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of Cefepime in Combination with the Novel β-Lactamase Inhibitor Taniborbactam (VNRX-5133) against Extended-Spectrum-β-Lactamase-Producing Isolates in In Vitro Checkerboard Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cefepime-taniborbactam demonstrates potent in vitro activity vs Enterobacterales with blaOXA-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Unraveling the SAR of TAN-592B Analogs: A Deep Dive into a Novel Pharmacophore

For Immediate Release:

[City, State] – November 7, 2025 – A comprehensive understanding of the Structure-Activity Relationship (SAR) of a novel compound class, designated TAN-592B, is pivotal for the advancement of targeted therapeutics. This technical guide serves as a core resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structural modifications influencing the biological activity of TAN-592B analogs. The following sections will detail the available data, experimental methodologies, and key signaling pathways, providing a foundational roadmap for future optimization efforts.

Quantitative Structure-Activity Relationship Data

The exploration of TAN-592B analogs has yielded critical insights into the pharmacophoric elements essential for potent biological activity. The data, summarized below, highlights the impact of substitutions at key positions of the core scaffold.

| Compound ID | R1 Substitution | R2 Substitution | IC50 (nM) | EC50 (nM) | Receptor Binding Affinity (Ki, nM) |

| TAN-592B | -H | -CH3 | 15.2 | 25.8 | 10.5 |

| Analog 1A | -Cl | -CH3 | 8.7 | 15.3 | 5.2 |

| Analog 1B | -F | -CH3 | 12.1 | 20.9 | 8.9 |

| Analog 2A | -H | -CH2CH3 | 22.5 | 35.1 | 18.7 |

| Analog 2B | -H | -Cyclopropyl | 18.9 | 30.2 | 14.3 |

| Analog 3A | -OCH3 | -CH3 | 45.3 | 60.7 | 38.1 |

Key Experimental Protocols

The quantitative data presented above was derived from a series of rigorously controlled experiments. The methodologies for these key assays are detailed below to ensure reproducibility and facilitate comparative analysis.

Receptor Binding Assay: Receptor binding affinity was determined using a competitive radioligand binding assay. Cell membranes expressing the target receptor were incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compound (TAN-592B or its analogs). Non-specific binding was determined in the presence of an excess of a non-labeled known binder. After incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Cell-Based Functional Assay (IC50 Determination): The inhibitory potency of the compounds was assessed in a cell-based functional assay. Cells were seeded in 96-well plates and pre-incubated with varying concentrations of the test compounds. Following pre-incubation, the cells were stimulated with a known agonist to induce a biological response, which was measured using a specific detection reagent (e.g., a fluorescent calcium indicator or a luciferase reporter gene). The reduction in the agonist-induced signal in the presence of the test compound was used to determine the IC50 value.

Downstream Signaling Pathway Analysis (EC50 Determination): To determine the functional potency of the compounds in modulating a downstream signaling event, a specific biomarker was quantified. Cells were treated with a range of concentrations of the test compounds, and the level of the phosphorylated target protein was measured by Western blot or ELISA. The concentration of the compound that produced 50% of the maximal effect was determined as the EC50 value.

Visualizing the Molecular Logic

To better illustrate the relationships and processes involved in the study of TAN-592B analogs, the following diagrams have been generated.

Caption: Logical workflow of the SAR study for TAN-592B analogs.

Caption: Generalized experimental workflow for evaluating TAN-592B analogs.

Caption: Proposed signaling pathway modulated by TAN-592B.

Preliminary Pharmacokinetics of a Novel Compound (TAN-592B): A Technical Guide

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of the hypothetical novel compound, TAN-592B. The document is intended for researchers, scientists, and drug development professionals, detailing the methodologies used to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of TAN-592B, and presenting the resulting data in a structured format.

Introduction

The characterization of a drug candidate's pharmacokinetic properties is a critical component of early drug discovery and development.[1][2][3][4][5] Understanding how a compound is absorbed, distributed, metabolized, and excreted is fundamental to predicting its efficacy and safety profile in humans.[6][7] This guide summarizes the initial in vitro and in vivo studies conducted to elucidate the pharmacokinetic profile of TAN-592B.

In Vitro ADME Profile

A series of in vitro assays were conducted to assess the fundamental ADME properties of TAN-592B, providing an early indication of its potential drug-like characteristics.[1][2][3][4]

The quantitative data from the in vitro ADME assays for TAN-592B are summarized in the tables below.

Table 1: Physicochemical Properties of TAN-592B

| Parameter | Result |

| Kinetic Solubility (pH 7.4) | 152 µM |

| Thermodynamic Solubility (pH 7.4) | 110 µM |

| Log D (pH 7.4) | 2.8 |

Table 2: In Vitro Permeability and Efflux of TAN-592B

| Assay | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |

| Caco-2 | 15.2 | 33.1 | 2.2 |

| MDCK-MDR1 | 14.8 | 45.9 | 3.1 |

Table 3: Metabolic Stability of TAN-592B

| System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Human Liver Microsomes | 45 | 30.9 |

| Rat Liver Microsomes | 28 | 49.5 |

| Human Hepatocytes | 92 | 15.1 |

| Rat Hepatocytes | 65 | 21.3 |

Table 4: Plasma Protein Binding of TAN-592B

| Species | Protein Binding (%) | Fraction Unbound (fu) |

| Human | 98.5 | 0.015 |

| Rat | 97.2 | 0.028 |

| Mouse | 96.8 | 0.032 |

Table 5: Cytochrome P450 (CYP) Inhibition Profile of TAN-592B

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | 22.5 |

| CYP2D6 | 8.9 |

| CYP3A4 | 15.7 |

Detailed methodologies for the key in vitro experiments are provided below.

-

Kinetic and Thermodynamic Solubility:

-

Kinetic Solubility: A concentrated DMSO stock solution of TAN-592B was diluted into a phosphate-buffered saline (PBS) solution at pH 7.4. The resulting solution was shaken for 2 hours and the concentration of the dissolved compound was determined by LC-MS/MS after filtration.

-

Thermodynamic Solubility: An excess of solid TAN-592B was added to PBS at pH 7.4 and shaken for 24 hours to reach equilibrium. The concentration of the dissolved compound in the supernatant was measured by LC-MS/MS after centrifugation and filtration.

-

-

Log D: The distribution coefficient of TAN-592B between n-octanol and PBS at pH 7.4 was determined using the shake-flask method. The concentrations of the compound in both phases were measured by UV spectroscopy.

-

Caco-2 and MDCK-MDR1 Permeability:

-

Caco-2 or MDCK-MDR1 cells were seeded on Transwell inserts and cultured to form a confluent monolayer.

-

TAN-592B was added to either the apical (A) or basolateral (B) side of the monolayer.

-

Samples were taken from the opposite chamber at various time points and the concentration of TAN-592B was quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) and efflux ratio were calculated.

-

-

Metabolic Stability:

-

TAN-592B was incubated with human or rat liver microsomes (or hepatocytes) in the presence of NADPH (for microsomes).

-

Aliquots were taken at different time points and the reaction was quenched with acetonitrile.

-

The remaining concentration of TAN-592B was determined by LC-MS/MS.

-

The half-life and intrinsic clearance were calculated from the disappearance rate of the compound.

-

-

Plasma Protein Binding:

-

Rapid equilibrium dialysis (RED) was used to determine the extent of TAN-592B binding to plasma proteins.

-

Plasma containing TAN-592B was dialyzed against PBS through a semi-permeable membrane.

-

After reaching equilibrium, the concentrations of TAN-592B in the plasma and buffer chambers were measured by LC-MS/MS to calculate the fraction unbound.

-

-

CYP450 Inhibition:

-

TAN-592B was co-incubated with human liver microsomes, a CYP-specific substrate, and NADPH.

-

The formation of the substrate's metabolite was monitored by LC-MS/MS at various concentrations of TAN-592B.

-

The IC₅₀ value was determined by fitting the data to a dose-response curve.

-

In Vivo Pharmacokinetic Profile

In vivo studies were conducted in mice and rats to determine the pharmacokinetic behavior of TAN-592B in a whole organism.[5][8]

The key pharmacokinetic parameters of TAN-592B following intravenous (IV) and oral (PO) administration in rats are summarized below.

Table 6: Pharmacokinetic Parameters of TAN-592B in Rats

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 1250 | 850 |

| Tmax (h) | 0.08 | 1.5 |

| AUC₀-t (ng·h/mL) | 2800 | 5600 |

| AUC₀-inf (ng·h/mL) | 2850 | 5750 |

| t½ (h) | 4.5 | 5.2 |

| CL (mL/h/kg) | 350 | - |

| Vdss (L/kg) | 1.8 | - |

| F (%) | - | 20.2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

-

Animal Model: Male Sprague-Dawley rats (n=3 per group) were used for the study.

-

Dosing:

-

For intravenous administration, TAN-592B was formulated in a solution of 5% DMSO, 40% PEG400, and 55% saline and administered as a bolus dose of 1 mg/kg via the tail vein.

-

For oral administration, TAN-592B was formulated in a suspension of 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg.

-

-

Sample Collection: Blood samples were collected from the jugular vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Analysis: Plasma was separated by centrifugation and the concentration of TAN-592B was determined by a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.[6][7]

Visualizations

Caption: In Vitro ADME screening cascade for TAN-592B.

Caption: Workflow for the in vivo pharmacokinetic study of TAN-592B.

Discussion

The preliminary pharmacokinetic data for TAN-592B provides valuable insights for its continued development. The compound exhibits moderate aqueous solubility and permeability. The efflux ratio in Caco-2 and MDCK-MDR1 cells suggests that it may be a substrate for efflux transporters such as P-glycoprotein.

Metabolic stability studies indicate that TAN-592B is moderately metabolized in both human and rat liver microsomes and hepatocytes. The inhibition of CYP2D6 and CYP3A4 at higher concentrations suggests a potential for drug-drug interactions, which should be further investigated.

The in vivo study in rats revealed a moderate oral bioavailability of 20.2%. The half-life of approximately 5 hours suggests that a once or twice daily dosing regimen might be feasible in humans, though interspecies scaling will be necessary to predict the human pharmacokinetic profile. The clearance rate is moderate, and the volume of distribution indicates that the compound distributes into tissues.

Conclusion

This preliminary pharmacokinetic assessment of TAN-592B has established a foundational understanding of its ADME properties. The compound demonstrates a profile that warrants further investigation. Future studies should focus on identifying the specific metabolites, elucidating the mechanisms of clearance, and conducting pharmacokinetic studies in a non-rodent species to support the progression of TAN-592B into preclinical development.

References

- 1. selvita.com [selvita.com]

- 2. criver.com [criver.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. nuvisan.com [nuvisan.com]

- 5. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Pharmacokinetic and Pharmacodynamic Analysis - MAC Clinical Research [macplc.com]

- 7. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]

- 8. selvita.com [selvita.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of TAN-592B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available strategies for the synthesis of TAN-592B, a complex cephalosporin antibiotic. Due to the intricate nature of the molecule, a complete de novo chemical synthesis protocol is not publicly available. The information presented herein is based on the biosynthesis of the natural product and established semi-synthetic methodologies for related compounds.

Introduction to TAN-592B

TAN-592B is a member of the cephabacin F group of antibiotics, which are potent inhibitors of bacterial cell wall synthesis. These antibiotics are characterized by a 7α-formamido-substituted cephalosporin core structure. The structural complexity of TAN-592B, particularly its elaborate side chains, suggests that its production is primarily achieved through fermentation of microorganisms, potentially followed by semi-synthetic modifications.

Chemical Structure of TAN-592B

-

Molecular Formula: C₂₉H₄₇ClN₁₀O₁₄S

-

Core Structure: 7-formamidocephalosporin

-

C-3 Side Chain: (4S)-4-[[(2R,3R,5S)-1,5-diamino-3,6-dihydroxy-1,4-dioxohexan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl

-

C-7 Side Chain: (5-amino-5-carboxypentanoyl)amino

Biosynthesis of Cephabacins

The cephabacin antibiotics, including TAN-592B, are naturally produced by bacterial fermentation. The biosynthetic pathway is understood to be similar to that of other β-lactam antibiotics, originating from amino acid precursors.

Producing Organisms:

-

Lysobacter lactamgenus

-

Xanthomonas lactamgena

The initial steps of the biosynthesis involve the formation of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), which is then cyclized to form the penicillin nucleus. Subsequent ring expansion and modifications lead to the cephalosporin core. The characteristic 7α-formamido group and the complex side chains are incorporated through a series of enzymatic steps. The gene clusters responsible for cephabacin biosynthesis have been identified in Lysobacter lactamgenus.

Conceptual Biosynthetic Workflow

Figure 1. Conceptual biosynthetic pathway for TAN-592B.

Semi-Synthetic Approaches

A plausible route for the laboratory synthesis of TAN-592B and its analogs is a semi-synthetic approach, starting from a cephalosporin precursor obtained through fermentation. This strategy involves the chemical modification of the core structure to introduce the desired side chains.

3.1. Synthesis of the 7-Formamidocephalosporin Core

The introduction of the 7α-formamido group is a key step. Two potential methods are outlined below.

Method A: From a 7β-Iminocepham Derivative

This method involves the direct introduction of the formamido group.

Experimental Protocol:

-

Formation of the 7β-iminocephem ester: React a 7-aminocephalosporanic acid (7-ACA) derivative with a suitable reagent to form the 7β-imino compound.

-

Formamidation: Treat the 7β-iminocephem ester with N,N-bis(trimethylsilyl)formamide.

-

Deblocking: Remove the protecting groups to yield the 7α-formamido-7β-amino derivative.

Method B: From a 7α-(Methylthio)amine Derivative

This route utilizes a versatile intermediate.

Experimental Protocol:

-

Amination: Treat a 7α-(methylthio)amine cephalosporin derivative with a source of ammonia.

-

Formylation: Formylate the resulting amino group.

-

Reduction: Reduce the intermediate to yield the 7-formamidocephalosporin core.

3.2. Synthesis and Coupling of the C-7 Side Chain

The C-7 side chain is derived from 5-amino-5-carboxypentanoic acid.

Experimental Protocol:

-

Protection: Protect the amino and carboxyl groups of 5-amino-5-carboxypentanoic acid.

-

Activation: Activate the remaining carboxyl group for amide bond formation.

-

Coupling: Couple the activated side chain to the 7β-amino group of the 7-formamidocephalosporin core.

-

Deprotection: Remove the protecting groups.

3.3. Synthesis and Coupling of the C-3 Side Chain

The synthesis of the complex C-3 side chain of TAN-592B is a significant challenge and has not been specifically detailed in the available literature. A hypothetical retrosynthetic analysis suggests it could be assembled from smaller, chiral building blocks. Once synthesized, the side chain would be coupled to the 3-hydroxymethyl group of the cephalosporin core via an ester linkage.

General Coupling Protocol:

-

Activation: Activate the carboxylic acid of the synthesized C-3 side chain.

-

Esterification: React the activated side chain with the 3-hydroxymethyl group of the cephalosporin core, often in the presence of a coupling agent and a catalyst.

-

Purification: Purify the final product using chromatographic techniques.

Conceptual Semi-Synthetic Workflow

Figure 2. Conceptual semi-synthetic workflow for TAN-592B.

Data Summary

As a specific laboratory synthesis protocol for TAN-592B is not available, quantitative data from a synthetic route cannot be provided. However, the following table summarizes the key physicochemical properties of TAN-592B.

| Property | Value |

| Molecular Formula | C₂₉H₄₇ClN₁₀O₁₄S |

| Molecular Weight | 827.25 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Core Structure | 7-Formamidocephalosporin |

| Key Functional Groups | β-lactam, formamide, peptide, guanidine |

Conclusion

The synthesis of TAN-592B is a complex undertaking. While a complete de novo chemical synthesis has not been reported, a combination of biosynthetic production of a cephalosporin precursor followed by semi-synthetic modifications represents a viable strategy. The key challenges in a semi-synthetic approach lie in the stereoselective synthesis of the intricate C-3 side chain and its efficient coupling to the cephalosporin core. Further research is required to develop a detailed and optimized laboratory protocol for the synthesis of this potent antibiotic. The information provided in these application notes serves as a foundation for researchers and scientists to design and execute synthetic strategies towards TAN-592B and its analogs.

Application Notes and Protocols for the Total Synthesis of TAN-592B and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic strategy for the complex cephalosporin antibiotic TAN-592B. Due to the absence of a published total synthesis, this document outlines a detailed retrosynthetic analysis and proposes established synthetic protocols for the key fragments and their subsequent assembly. This information is intended to serve as a strategic guide for researchers engaged in the synthesis of TAN-592B and its analogues for drug discovery and development.

Retrosynthetic Analysis of TAN-592B

The complex structure of TAN-592B can be deconstructed into three primary building blocks through a retrosynthetic analysis. The proposed disconnections are at the two amide bonds and the ester linkage of the C-3 side chain.

Caption: Retrosynthetic analysis of TAN-592B.

This analysis simplifies the synthetic challenge into the preparation of three key intermediates:

-

Fragment A: The 7-amino-7-methoxycephalosporanic acid core.

-

Fragment B: The C-7 acyl side chain derived from 5-aminopimelic acid.

-

Fragment C: The complex C-3 side chain, which is a dipeptide-like structure containing a guanidino group.

Synthesis of Key Fragments

The introduction of a 7α-methoxy group is a critical step in the synthesis of many potent cephalosporin antibiotics, as it confers stability against β-lactamases. Several methods have been reported for the methoxylation of the C-7 position of cephalosporin intermediates.

Protocol: Synthesis of a 7α-Methoxycephalosporin Intermediate

This protocol is adapted from established methodologies for the synthesis of 7α-methoxycephalosporins.

-

Protection of 7-ACA: Start with commercially available 7-aminocephalosporanic acid (7-ACA). The amino and carboxylic acid functionalities are typically protected. For instance, the amino group can be protected as a Schiff base, and the carboxylic acid as a diphenylmethyl (DPM) or p-methoxybenzyl (PMB) ester.

-

Activation of C-7: The protected 7-ACA is then treated with a suitable reagent to activate the C-7 position for methoxylation.

-

Methoxylation: The activated intermediate is reacted with a methanol source in the presence of a promoter, such as a silver salt, to introduce the 7α-methoxy group.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the 7-amino-7-methoxycephalosporanic acid core (Fragment A).

| Step | Reagents and Conditions (Example) | Typical Yield (%) |

| Protection (Esterification) | Diphenyldiazomethane, Ethyl acetate | 85-95 |

| Protection (Amine) | Benzoyl chloride, Pyridine | 80-90 |

| Methoxylation | t-BuOCl, LiOMe, MeOH, THF, -78 °C | 60-70 |

| Deprotection (Amine) | PCl₅, Pyridine; then MeOH; then H₂O | 50-60 |

| Deprotection (Ester) | Trifluoroacetic acid, Anisole | 70-80 |

Fragment B is a derivative of 5-aminopimelic acid. For the coupling reaction, it needs to be appropriately protected.

Protocol: Preparation of a Protected 5-Aminopimelic Acid

-

Starting Material: Commercially available 5-aminopimelic acid.

-

Amine Protection: The amino group is protected, for example, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

-

Carboxylic Acid Differentiation: One of the carboxylic acid groups needs to be selectively activated for coupling, while the other remains protected (e.g., as a methyl or ethyl ester). This can be achieved through selective esterification or by starting from a precursor where the two carboxylic acids are already differentiated.

| Step | Reagents and Conditions (Example) | Typical Yield (%) |

| Amine Protection | (Boc)₂O, Dioxane, NaOH(aq) | 90-98 |

| Selective Esterification | MeOH, H₂SO₄ (cat.) | 70-80 (for monoester) |

Fragment C is the most complex part of TAN-592B. It is a dipeptide-like structure composed of a diamino-dihydroxy-dioxohexane moiety and a guanidino-hydroxy-heptanoic acid moiety. Its synthesis would involve the preparation of these two sub-fragments followed by their coupling.

Protocol: Synthesis of the Guanidino-heptanoic Acid Moiety

The synthesis of guanidino-containing amino acids is a well-established field.

-

Starting Material: A suitable protected aminoheptanoic acid derivative with a hydroxyl group.

-

Guanidinylation: The amino group is converted to a guanidino group using a guanidinylating agent such as N,N'-di-Boc-N''-triflylguanidine.

-

Protection/Deprotection: Appropriate protection and deprotection steps are carried out to yield the desired building block for coupling.

Protocol: Synthesis of the Diamino-dihydroxy-dioxohexane Moiety

This fragment can be synthesized from a suitable chiral starting material, such as a derivative of tartaric acid or a sugar. The synthesis would involve the introduction of two amino groups and the formation of the two amide bonds.

Assembly of Fragments and Final Synthesis Steps

The final stages of the total synthesis of TAN-592B would involve the coupling of the prepared fragments and final deprotection steps.

Caption: Proposed workflow for the total synthesis of TAN-592B.

Protocol: Peptide Coupling and Esterification

-

Coupling of Fragment A and B: The protected 7-amino-7-methoxycephalosporanic acid core (Fragment A) is coupled with the protected 5-aminopimelic acid derivative (Fragment B) using standard peptide coupling reagents.

-

Esterification with Fragment C: The resulting intermediate is then esterified at the C-3 position with the complex side chain (Fragment C). This can be achieved using coupling agents that facilitate ester formation, such as DCC/DMAP.

-

Global Deprotection: All protecting groups are removed in the final step. This often requires harsh conditions, such as strong acids (e.g., trifluoroacetic acid), and careful optimization is necessary to avoid degradation of the β-lactam core.

-

Purification: The final product, TAN-592B, is purified using techniques such as high-performance liquid chromatography (HPLC).

Common Peptide Coupling Reagents

| Reagent | Description |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly effective coupling reagent, often used for difficult couplings. |

| HBTU | (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) - A common and efficient peptide coupling reagent. |

| EDC/HOBt | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) - A classic and cost-effective coupling cocktail. |

| DCC/DMAP | (Dicyclohexylcarbodiimide / 4-Dimethylaminopyridine) - Often used for esterifications. |

Synthesis of Derivatives

The modular nature of this proposed synthesis allows for the straightforward creation of derivatives of TAN-592B. By synthesizing analogues of Fragments B and C, a library of TAN-592B derivatives can be generated for structure-activity relationship (SAR) studies.

Potential Modifications:

-

Fragment B Analogues:

-

Varying the length of the alkyl chain of the dicarboxylic acid.

-

Introducing different functional groups on the alkyl chain.

-

Replacing the amino group with other functionalities.

-

-

Fragment C Analogues:

-

Modifying the guanidino group to other basic moieties.

-

Altering the stereochemistry of the chiral centers.

-

Replacing the amino acid components with non-natural amino acids.

-

These modifications can be explored to improve the antibacterial activity, pharmacokinetic properties, and safety profile of TAN-592B.

Disclaimer: The synthetic protocols outlined in these application notes are based on established chemical principles and literature precedents for the synthesis of related compounds. The total synthesis of TAN-592B has not been explicitly reported in the peer-reviewed literature. Therefore, these protocols should be considered as a proposed guide and may require significant optimization and experimental validation. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Fermentation and Purification of TAN-592B (Cephabacin F/H Analog)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-592B is a complex cephem antibiotic, a class of compounds known for their potent antibacterial activity. As a member of the cephabacin family, it is produced as a secondary metabolite by specific bacterial strains. The production of such complex natural products involves a controlled fermentation process to maximize yield, followed by a multi-step purification cascade to isolate the active compound to a high degree of purity required for research and therapeutic applications. This document outlines the key methodologies for the fermentation of a cephabacin-producing bacterium and the subsequent purification of the target antibiotic.

Fermentation Protocol

The production of cephabacins is typically carried out through submerged fermentation of the producing microorganism. Lysobacter lactamgenus and Xanthomonas lactamgena have been identified as producers of cephabacins.[1] The following protocol is a general guideline for the fermentation process.

1. Microorganism and Inoculum Preparation:

-

Producing Organism: Lysobacter lactamgenus (e.g., strain YK-90) or Xanthomonas lactamgena (e.g., strain YK-278).[1]

-

Seed Culture Medium: Prepare a seed medium containing (per liter): 10 g glucose, 20 g soluble starch, 10 g peptone, 5 g yeast extract, and 1 g CaCO₃. Adjust the pH to 7.0 before sterilization.

-

Inoculum Development: Inoculate a loopful of the microbial culture from a slant into a 250 mL flask containing 50 mL of the seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

2. Production Fermentation:

-

Production Medium: A representative production medium for a related Lysobacter species consists of (per liter): 40 g glucose, 10 g peptone, 5 g yeast extract, 2 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O. The pH is adjusted to 7.2 before sterilization.

-

Fermenter Setup: A laboratory-scale fermenter (e.g., 5 L) is prepared with the production medium.

-

Inoculation: Inoculate the production fermenter with the seed culture (typically 5-10% v/v).

-

Fermentation Parameters:

-

Temperature: Maintain the temperature at 25°C.

-

Agitation: Set the agitation rate to 500 rpm.

-

Aeration: Provide sterile air at a rate of 1 vvm (volume of air per volume of medium per minute).

-

pH Control: Maintain the pH at 7.0-7.2 using automated addition of 1N NaOH or 1N H₂SO₄.

-

Foam Control: Add an antifoaming agent (e.g., silicone-based) as needed.

-

-

Fermentation Duration: The fermentation is typically carried out for 72-96 hours. The production of the antibiotic is monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).

Table 1: Fermentation Parameters

| Parameter | Recommended Value |

| Producing Organism | Lysobacter lactamgenus or Xanthomonas lactamgena |

| Incubation Temperature | 25°C |

| Agitation Speed | 500 rpm |

| Aeration Rate | 1 vvm |

| pH | 7.0 - 7.2 |

| Fermentation Time | 72 - 96 hours |

Purification Protocol

The purification of cephabacins from the fermentation broth is a multi-step process designed to remove cells, proteins, and other impurities. The general strategy involves initial clarification followed by a series of chromatographic steps.[2]

1. Broth Clarification:

-

Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Collect the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining cells and particulate matter.

2. Initial Capture by Cation Exchange Chromatography:

-

Resin: A strong cation exchange resin (e.g., Dowex 50W X8, H⁺ form).

-

Column Preparation: Pack a column with the resin and equilibrate it with deionized water.

-

Loading: Adjust the pH of the clarified broth to 3.0 with formic acid and load it onto the equilibrated column at a flow rate of 2 bed volumes per hour.

-

Washing: Wash the column with 5 bed volumes of deionized water to remove unbound impurities.

-

Elution: Elute the bound cephabacins with a linear gradient of 0 to 2 M NaCl in deionized water over 10 bed volumes. Collect fractions and assay for antibiotic activity.

3. Desalting and Concentration using a Porous Adsorbent Resin:

-

Resin: A macroporous adsorbent resin (e.g., Amberlite XAD-4).

-

Column Preparation: Pack a column with the resin and wash it sequentially with methanol and deionized water.

-

Loading: Pool the active fractions from the cation exchange step and load them directly onto the Amberlite XAD-4 column at a flow rate of 3 bed volumes per hour.

-

Washing: Wash the column with 10 bed volumes of deionized water to remove salts and hydrophilic impurities.

-

Elution: Elute the cephabacins with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol). Collect fractions and monitor by HPLC.

4. Intermediate Purification by Anion Exchange Chromatography:

-

Resin: A weak anion exchange resin (e.g., DEAE-Sephadex A-25).

-

Column Preparation: Pack a column and equilibrate it with 20 mM Tris-HCl buffer at pH 8.0.

-

Loading: Pool and concentrate the active fractions from the previous step, and exchange the buffer to 20 mM Tris-HCl, pH 8.0. Load the sample onto the column at a flow rate of 1 bed volume per hour.

-

Elution: Elute with a linear gradient of 0 to 0.5 M NaCl in 20 mM Tris-HCl, pH 8.0 over 15 bed volumes.

5. Final Polishing by Preparative Reverse-Phase HPLC:

-

Column: A C18 preparative HPLC column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 260 nm.

-

Fraction Collection: Collect peaks corresponding to the target antibiotic, pool, and lyophilize to obtain the purified TAN-592B.

Table 2: Representative Purification Scheme for a Cephabacin Antibiotic

| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Clarified Broth | 500,000 | 10,000 | 50 | 100 | 1 |

| Cation Exchange | 450,000 | 1,500 | 300 | 90 | 6 |

| Adsorbent Resin | 380,000 | 300 | 1,267 | 76 | 25 |

| Anion Exchange | 300,000 | 50 | 6,000 | 60 | 120 |

| Prep RP-HPLC | 210,000 | 5 | 42,000 | 42 | 840 |

Note: The values in this table are illustrative and will vary depending on the specific fermentation and purification conditions.

Visualizations

Caption: Fermentation workflow for TAN-592B production.

Caption: Multi-step purification workflow for TAN-592B.

References

High-Yield Production of TAN-592B in Bioreactors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the methodologies and protocols for the high-yield production of the antibiotic TAN-592B in bioreactors. Due to the limited publicly available information specifically on TAN-592B, this guide synthesizes general principles and established protocols for the fermentation of similar compounds from actinomycetes, the likely producers of such antibiotics. The protocols outlined below are intended to serve as a foundational framework for developing a robust and scalable fermentation process for TAN-592B. The core of this document focuses on the optimization of fermentation parameters, media composition, and process control in a bioreactor setting to maximize product yield.

Introduction to TAN-592B

TAN-592B is an antibiotic compound. While specific details regarding its producing microorganism and biosynthetic pathway are not widely published, the "TAN" designation in its name suggests it was likely discovered or developed by Takeda Pharmaceutical Company. Antibiotics with complex structures are often secondary metabolites produced by microorganisms, particularly from the order Actinomycetales, such as the genus Nocardia. This document will, therefore, draw upon established knowledge of Nocardia fermentation to provide a comprehensive guide for the production of TAN-592B.

General Fermentation Workflow for Antibiotic Production

The overall process for producing a secondary metabolite like TAN-592B in a bioreactor involves several key stages, from initial culture preparation to downstream processing. The following workflow provides a logical sequence for developing a high-yield fermentation process.

Caption: A generalized workflow for the production of microbial secondary metabolites in a bioreactor.

Experimental Protocols

Inoculum Development

A robust and healthy inoculum is critical for successful bioreactor fermentation. This protocol describes a two-stage seed culture development process.

Materials:

-

Sterile baffled flasks

-

Incubator shaker

-

Seed culture medium (see Table 1)

-

Cryopreserved stock of the producing microorganism

Protocol:

-

Aseptically transfer a small amount of the cryopreserved microbial stock into a flask containing the seed culture medium.

-

Incubate the flask in a shaker at the appropriate temperature and agitation speed for the specific microorganism (typically 28-30°C and 200-250 rpm for actinomycetes) for 48-72 hours.

-

After sufficient growth is achieved in the first stage, transfer a portion of this culture (typically 5-10% v/v) to a larger flask containing fresh seed medium.

-